4-Acetyl-3-fluorophenylboronic acid
Overview
Description
4-Acetyl-3-fluorophenylboronic acid is an organic compound belonging to the class of arylboronic acids. It is characterized by the presence of both an acetyl group and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. This compound is valuable in organic synthesis, particularly in the area of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Scientific Research Applications
4-Acetyl-3-fluorophenylboronic acid has diverse applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: The compound is explored for developing novel therapeutic agents.
Radiofluorination: The presence of the fluorine atom allows for potential radiofluorination, making it useful in Positron Emission Tomography (PET) imaging for disease diagnosis and monitoring.
Safety and Hazards
4-Acetyl-3-fluorophenylboronic acid is considered hazardous. It may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment such as gloves and eye protection .
Mechanism of Action
Target of Action
4-Acetyl-3-fluorophenylboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are the organic groups involved in the Suzuki-Miyaura coupling .
Mode of Action
In the Suzuki-Miyaura coupling, the this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura coupling is the main biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds, which is a crucial process in organic synthesis . The downstream effects of this pathway include the synthesis of various organic compounds, including biologically active terphenyls .
Result of Action
The primary result of the action of this compound is the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling . This leads to the synthesis of a wide range of organic compounds, contributing to various areas of research and development in chemistry .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the action of this compound. Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
4-Acetyl-3-fluorophenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki-Miyaura coupling reaction, which is widely used in organic synthesis for forming carbon-carbon bonds . This compound interacts with various enzymes and proteins, including serine proteases and kinase enzymes, which are essential for cell signaling and metabolic processes . The nature of these interactions often involves the formation of reversible covalent bonds with the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the activity of certain kinase enzymes, leading to alterations in cell signaling pathways that regulate cell growth and proliferation. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes involved in cellular metabolism and stress responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by forming covalent bonds with the active sites of target enzymes . This interaction can lead to the inhibition of enzyme function, thereby affecting various biochemical pathways. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound, potentially affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to modulate enzyme activity and cell signaling pathways without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cellular stress and apoptosis, due to its potent inhibitory effects on essential enzymes and proteins . These findings highlight the importance of optimizing dosage levels to achieve the desired biochemical effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, thereby altering the flow of metabolites through various biochemical pathways. For example, it can modulate the activity of enzymes involved in the synthesis and degradation of amino acids, lipids, and carbohydrates, leading to changes in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound within different cellular compartments, ensuring its availability for biochemical reactions. Additionally, the distribution of this compound within tissues can be influenced by factors such as tissue permeability and blood flow, which affect its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through various targeting signals and post-translational modifications . The localization of this compound within these compartments can influence its interactions with specific biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-fluorophenylboronic acid typically involves the borylation of 4-acetyl-3-fluorophenyl halides using boron reagents. One common method is the palladium-catalyzed borylation reaction, where 4-acetyl-3-fluorophenyl bromide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-3-fluorophenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between an aryl or vinyl halide and the boronic acid compound in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form corresponding phenols.
Substitution: The acetyl and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Phenols: Formed from oxidation of the boronic acid group.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic Acid: Similar in structure but lacks the acetyl group.
3-Fluorophenylboronic Acid: Similar in structure but the fluorine atom is positioned differently.
4-Acetylphenylboronic Acid: Similar in structure but lacks the fluorine atom.
Uniqueness
4-Acetyl-3-fluorophenylboronic acid is unique due to the presence of both an acetyl and a fluorine functional group.
Properties
IUPAC Name |
(4-acetyl-3-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEPWJRNHLTYSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478220 | |
Record name | 4-Acetyl-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481725-35-3 | |
Record name | 4-Acetyl-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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